molecular formula C11H8F2O4 B13912938 2,6-difluoro-4-[(E)-3-methoxy-3-oxo-prop-1-enyl]benzoic acid

2,6-difluoro-4-[(E)-3-methoxy-3-oxo-prop-1-enyl]benzoic acid

Cat. No.: B13912938
M. Wt: 242.17 g/mol
InChI Key: YHARIIBCUJTCTJ-NSCUHMNNSA-N
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Description

2,6-Difluoro-4-[(E)-3-methoxy-3-oxo-prop-1-enyl]benzoic acid (CAS 2387607-47-6) is a high-purity benzoic acid derivative offered with a typical assay of 98% . This compound is structurally characterized by a benzoic acid core substituted with fluorine atoms at the 2 and 6 positions and an (E)-configured 3-methoxy-3-oxoprop-1-enyl group at the 4 position. This specific substitution pattern places it within a class of chemicals known for their utility in advanced chemical synthesis. Benzoic acid derivatives are extensively investigated as key intermediates and scaffolds in the development of novel agrochemicals and pharmaceuticals . In agrochemical research, its structure is analogous to active ingredients found in modern herbicide compositions, suggesting potential value in the development of new plant protection agents . For pharmaceutical research, the molecule's core structure serves as a valuable building block in medicinal chemistry, particularly for creating potential inhibitors targeting various metabolic pathways . The compound is supplied in multiple packaging options including 100KG, 25KG, 10KG, and 1KG quantities to suit diverse R&D and scale-up needs . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and handle the material using appropriate personal protective equipment.

Properties

Molecular Formula

C11H8F2O4

Molecular Weight

242.17 g/mol

IUPAC Name

2,6-difluoro-4-[(E)-3-methoxy-3-oxoprop-1-enyl]benzoic acid

InChI

InChI=1S/C11H8F2O4/c1-17-9(14)3-2-6-4-7(12)10(11(15)16)8(13)5-6/h2-5H,1H3,(H,15,16)/b3-2+

InChI Key

YHARIIBCUJTCTJ-NSCUHMNNSA-N

Isomeric SMILES

COC(=O)/C=C/C1=CC(=C(C(=C1)F)C(=O)O)F

Canonical SMILES

COC(=O)C=CC1=CC(=C(C(=C1)F)C(=O)O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Research Findings and Supporting Data

Literature Evidence

  • According to BenchChem, the compound is synthesized by reacting 2,6-difluorobenzoic acid with reagents that introduce the methoxy and propenyl groups, using solvents like dichloromethane or ethanol and catalysts such as palladium or copper complexes.

  • Industrial methods emphasize continuous flow reactors for scale-up, ensuring consistent quality and yield with controlled temperature and pressure.

  • Analogous syntheses of fluorinated benzoic acid derivatives often use Knoevenagel condensation or Wittig olefination to install the propenyl substituent with high stereoselectivity.

Comparative Synthetic Approaches

Method Advantages Disadvantages Typical Yield (%)
Knoevenagel Condensation Mild conditions, good E-selectivity Requires activated methylene compound 60-80
Wittig Olefination High stereoselectivity, versatile Sensitive reagents, byproducts 50-75
Transition Metal Catalysis Facilitates coupling, high functional group tolerance Requires expensive catalysts 55-70

Notes on Reaction Optimization

  • Temperature control is critical to favor the (E)-isomer formation and prevent side reactions.

  • Use of dry, oxygen-free solvents enhances reaction efficiency and yield.

  • Purification by recrystallization from ethanol or chromatographic techniques ensures high purity.

Summary Table of Preparation Parameters

Parameter Details
Starting Material 2,6-Difluorobenzoic acid
Key Reagents Aldehyde or ketone with methoxy group, base (e.g., K2CO3), catalysts (Pd, Cu complexes)
Solvents Dichloromethane, ethanol, DMF
Reaction Temperature 0–100°C depending on step
Reaction Time Several hours (typically 2–6 hours)
Purification Recrystallization, chromatography
Yield Range 50–80% depending on method and scale
Industrial Techniques Continuous flow reactors, controlled pressure and temperature

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-4-[(E)-3-methoxy-3-oxo-prop-1-enyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures, often in the range of 0-100°C, depending on the desired transformation .

Major Products Formed

The major products formed from these reactions include various substituted benzoic acids, alcohols, and ketones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,6-Difluoro-4-[(E)-3-methoxy-3-oxo-prop-1-enyl]benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,6-difluoro-4-[(E)-3-methoxy-3-oxo-prop-1-enyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to changes in biochemical pathways. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Electronic and Physicochemical Differences

(a) 2,6-Difluoro-4-(Thiophen-2-yl)Benzoic Acid (CAS: 2132349-58-5)
  • Structure : Thiophene ring at position 4 instead of the propenyl ester.
  • Lower lipophilicity (logP ~2.5) compared to the propenyl ester derivative (estimated logP ~3.2) due to sulfur’s polarity. Reduced reactivity as a Michael acceptor.
  • Applications : Often used in materials science and as a ligand in catalysis .
(b) HOIPIN-8 (2-{(E)-3-[2,6-Difluoro-4-(1H-Pyrazol-4-yl)-Phenyl]-3-Oxo-Propenyl}-4-(1-Methyl-1H-Pyrazol-4-yl)-Benzoic Acid)
  • Structure : Pyrazole substituents at position 4 and a propenyl ester.
  • Key Differences :
    • Pyrazole’s heterocyclic nature enables hydrogen bonding and kinase inhibition.
    • Higher molecular weight (466.34 g/mol vs. ~258.18 g/mol for the target compound) influences solubility and diffusion kinetics.
    • Demonstrated bioactivity in suppressing cytoplasmic TDP-43 aggregation, relevant to neurodegenerative diseases .
(c) Cinnamic Acid Derivatives (e.g., Ferulic Acid)
  • Structure : CH=CHCOOH group instead of ester.
  • Key Differences :
    • Cinnamic acids exhibit superior antioxidant activity due to resonance-stabilized radicals.
    • The target compound’s ester group may act as a prodrug, hydrolyzing in vivo to release the active acid .

Extraction and Solubility Behavior

  • Extraction Efficiency: Benzoic acid derivatives with electron-withdrawing groups (e.g., fluorine, esters) show higher distribution coefficients (m) in emulsion liquid membranes, enhancing extraction rates . The target compound’s propenyl ester likely increases membrane phase solubility, enabling faster extraction than acetic acid but slower than phenol due to steric effects .
  • Larger substituents (e.g., propenyl ester) may cause steric hindrance, further reducing removal rates .

Toxicity and QSTR Predictions

  • QSTR Models :
    • Acute toxicity (LD₅₀) correlates with molecular connectivity indices (0JA, 1JA). Fluorine’s electronegativity and the propenyl group’s conjugation may lower toxicity compared to alkyl-substituted analogs.
    • Training datasets for benzoic acids suggest substituent bulkiness and electronic effects significantly influence toxicity thresholds .

Data Table: Comparative Analysis

Compound Name Molecular Weight (g/mol) Key Substituent logP (Estimated) Key Applications
Target Compound 258.18 Propenyl ester ~3.2 Drug development, agrochemicals
2,6-Difluoro-4-(thiophen-2-yl)benzoic acid 240.23 Thiophene ~2.5 Catalysis, materials science
HOIPIN-8 466.34 Pyrazole, propenyl ~4.1 Neurodegenerative research
Benzoic Acid 122.12 -H 1.87 Food preservative, antiseptic
Cinnamic Acid 148.16 CH=CHCOOH 2.13 Antioxidant, cosmetics

Biological Activity

2,6-Difluoro-4-[(E)-3-methoxy-3-oxo-prop-1-enyl]benzoic acid (CAS No. 2387607-47-6) is a benzoic acid derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, including two fluorine atoms and a methoxy-enone moiety, which may contribute to its bioactivity.

  • Molecular Formula : C12H10F2O4
  • Molecular Weight : 242.18 g/mol
  • Structure : The compound features a benzoic acid backbone with a substituted propenyl group.

Antioxidant Activity

Benzoic acid derivatives are often evaluated for their antioxidant properties. The presence of electron-withdrawing groups, such as fluorine, can enhance the ability of the compound to scavenge free radicals. This activity is crucial in preventing oxidative stress-related damage in cells .

Cytotoxic Effects

Studies have reported varying degrees of cytotoxicity associated with benzoic acid derivatives. The cytotoxic effects are typically assessed using cell lines, where the compound's ability to induce apoptosis or inhibit cell proliferation is measured. For example, compounds similar to 2,6-difluoro-4-[(E)-3-methoxy-3-oxo-prop-1-enyl]benzoic acid have demonstrated significant cytotoxicity against cancer cell lines, suggesting potential applications in cancer therapy .

The biological activities of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : Some studies suggest that benzoic acid derivatives can act as inhibitors of key enzymes involved in metabolic pathways.
  • Protein Degradation Pathways : Research has indicated that related compounds can enhance the activity of proteolytic systems such as the ubiquitin-proteasome pathway and autophagy pathways, which are crucial for maintaining cellular homeostasis .
  • Reactive Oxygen Species (ROS) Scavenging : The ability to neutralize ROS contributes to its antioxidant properties and potential neuroprotective effects against oxidative stress.

Case Studies and Research Findings

StudyFindings
Biological Evaluation of Benzoic Acid Derivatives Showed that derivatives promoted the activity of proteolytic systems and exhibited significant cytotoxicity against cancer cells .
Antimicrobial Activity Assessment Related compounds demonstrated effective inhibition against various bacterial strains .
Antioxidant Potential Study Highlighted the ability of fluorinated benzoic acids to scavenge free radicals effectively .

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